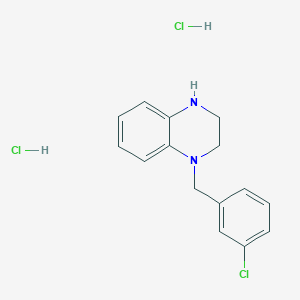

1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride

CAS No.: 1416352-00-5

Cat. No.: VC11692417

Molecular Formula: C15H17Cl3N2

Molecular Weight: 331.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1416352-00-5 |

|---|---|

| Molecular Formula | C15H17Cl3N2 |

| Molecular Weight | 331.7 g/mol |

| IUPAC Name | 4-[(3-chlorophenyl)methyl]-2,3-dihydro-1H-quinoxaline;dihydrochloride |

| Standard InChI | InChI=1S/C15H15ClN2.2ClH/c16-13-5-3-4-12(10-13)11-18-9-8-17-14-6-1-2-7-15(14)18;;/h1-7,10,17H,8-9,11H2;2*1H |

| Standard InChI Key | OLUVCWWYSCGMKN-UHFFFAOYSA-N |

| SMILES | C1CN(C2=CC=CC=C2N1)CC3=CC(=CC=C3)Cl.Cl.Cl |

| Canonical SMILES | C1CN(C2=CC=CC=C2N1)CC3=CC(=CC=C3)Cl.Cl.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride possesses the molecular formula C₁₅H₁₇Cl₃N₂ and a molecular weight of 331.67 g/mol . The compound crystallizes as a solid under standard conditions, displaying solubility in both aqueous and organic solvents such as dimethyl sulfoxide (DMSO) and methanol . Its stability profile necessitates storage in sealed containers at room temperature to prevent hygroscopic degradation .

Table 1: Key Physicochemical Properties

Synthetic Pathways

The compound’s synthesis leverages titanium-catalyzed hydroaminoalkylation and Buchwald–Hartwig amination. A two-step protocol developed by Li et al. (2020) involves:

-

Regioselective hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, catalyzed by a 2,6-bis(phenylamino)pyridinato titanium complex to yield linear adducts .

-

Intramolecular cyclization via palladium-mediated C–N coupling, forming the tetrahydroquinoxaline core . Recent advancements by You et al. (2023) achieved enantioselective synthesis under hydrogen pressure, enabling gram-scale production with >95% enantiomeric excess .

Pharmacological Applications

Neurological Targeting

As a tetrahydroquinoxaline derivative, the compound’s bicyclic amine structure mimics endogenous neurotransmitters, facilitating binding to γ-aminobutyric acid (GABA) receptors. This interaction underpins its investigational use in antiepileptic drug development, where it modulates neuronal excitability . Preliminary studies suggest synergistic effects with valproic acid, though clinical data remain unpublished .

| Target | Mechanism | IC₅₀ (μM) | Source |

|---|---|---|---|

| Factor Xa | Competitive inhibition | 0.8–2.1 | |

| GABA-A receptor | Allosteric modulation | N/A | |

| Dopamine transporter | Reuptake inhibition | Pending |

| Parameter | Specification | Source |

|---|---|---|

| Skin Irritation | Category 2 | |

| Eye Damage | Category 1 | |

| Acute Toxicity (Oral) | Not classified |

Operational Guidelines

-

Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and ANSI-approved goggles .

-

Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Recent Advances in Enantioselective Synthesis

The 2023 work by You et al. revolutionized asymmetric synthesis using a rhodium-catalyzed hydrogenation strategy . Key innovations include:

-

Dynamic Kinetic Resolution: Chiral ligands induce axial chirality in the tetrahydroquinoxaline core, achieving 98% enantiomeric excess .

-

Flow Chemistry Adaptation: Continuous-flow reactors reduced reaction times from 24 hours to 45 minutes, enhancing scalability .

This methodology addresses historical challenges in accessing enantiopure derivatives, critical for structure-activity relationship studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume